molecular formula C8H9NO B13508848 2-[(Oxiran-2-yl)methyl]pyridine CAS No. 96685-21-1

2-[(Oxiran-2-yl)methyl]pyridine

Cat. No.: B13508848
CAS No.: 96685-21-1
M. Wt: 135.16 g/mol
InChI Key: LNYKQOAGWWBBLI-UHFFFAOYSA-N
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Description

2-[(Oxiran-2-yl)methyl]pyridine is a chemical compound that features both an oxirane (epoxide) ring and a pyridine ring. This compound is of significant interest due to its unique structural properties, which make it a versatile intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(Oxiran-2-yl)methyl]pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with epichlorohydrin under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the epoxide ring, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as magnetically recoverable nano-catalysts, has been explored to enhance reaction efficiency and facilitate product separation .

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxiran-2-yl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(Oxiran-2-yl)methyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Oxiran-2-yl)methyl]pyridine involves its ability to undergo ring-opening reactions. The oxirane ring is highly reactive and can be opened by nucleophiles, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 2-[(Oxiran-2-yl)methyl]pyridine is unique due to the presence of both the oxirane and pyridine rings. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these features. Its reactivity and versatility make it a valuable intermediate in various fields of research and industry .

Properties

CAS No.

96685-21-1

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(oxiran-2-ylmethyl)pyridine

InChI

InChI=1S/C8H9NO/c1-2-4-9-7(3-1)5-8-6-10-8/h1-4,8H,5-6H2

InChI Key

LNYKQOAGWWBBLI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=N2

Origin of Product

United States

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